![molecular formula C10H17N3OS B2780470 1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine CAS No. 2201737-32-6](/img/structure/B2780470.png)

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a heterocyclic compound that contains nitrogen and sulfur atoms . It’s a core structure in various pharmaceutical compounds due to its wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

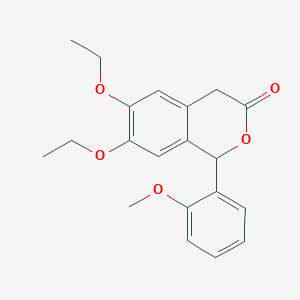

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . The exact synthesis process for “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine” isn’t available in the sources I found.Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activities. In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to their low toxicity and in vivo stability .Applications De Recherche Scientifique

Antimicrobial Agents

1,3,4-Thiadiazole derivatives, which include “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant activity against various bacterial and fungal strains .

Chemokine Receptor Antagonists

Compounds with a piperidine structure, such as “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine”, have been designed and synthesized as potent C–C chemokine receptor type 3 (CCR3) receptor antagonists . These compounds could potentially be used in the treatment of diseases where the CCR3 receptor is implicated .

Tubulin Polymerization Inhibitors

Compounds with similar structures have been found to inhibit the polymerization of tubulin . This suggests that “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine” could potentially be developed as a tubulin polymerization inhibitor .

Unique Chemical Collection

Sigma-Aldrich provides “1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine” as part of a collection of unique chemicals for early discovery researchers . This suggests that the compound could have potential applications in various fields of scientific research .

Mécanisme D'action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit antimicrobial properties

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. 1,3,4-thiadiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Given the antimicrobial properties of similar 1,3,4-thiadiazole derivatives , it’s possible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.

Result of Action

Based on the known effects of similar 1,3,4-thiadiazole derivatives, it’s plausible that this compound could lead to the death or growth inhibition of bacteria or fungi .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-5-[(1-methylpiperidin-3-yl)methoxy]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-4-3-5-13(2)6-9/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSWZAPOXGYGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC2CCCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)

![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)

![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)